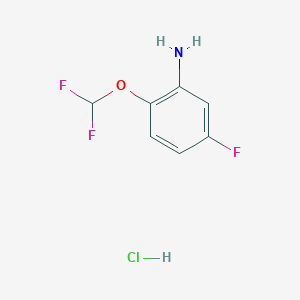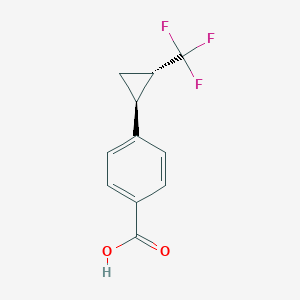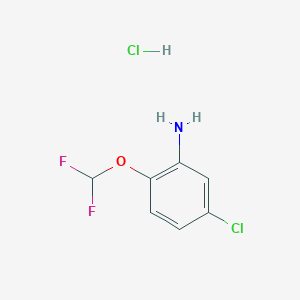
2-(Difluoromethoxy)-5-fluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-fluoroaniline hydrochloride, also known as DFMA hydrochloride, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of aniline, which is a basic organic compound that is used in the production of various chemicals, including dyes, drugs, and plastics. DFMA hydrochloride is an important compound in the field of medicinal chemistry, and its synthesis method and mechanism of action have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Fluoroform (CHF3) is used as a difluorocarbene source in a process for converting phenols and thiophenols to difluoromethoxy and difluorothiomethoxy derivatives, providing moderate to good yields of the respective products. This process is carried out at moderate temperatures and atmospheric pressure (Thomoson & Dolbier, 2013).
Structural and Electronic Properties
- The electrical and structural properties of mono-, di-, tri-, tetra-, and penta-fluoroanilines, including 2-(Difluoromethoxy)-5-fluoroaniline, as candidate monomers for new conducting polymers have been investigated. The study found that 2-fluoroaniline and 2,5-difluoroaniline have more delocalized double bonds, making them more apt for electropolymerization reactions (BeigiHossein, 2012).
Polymer Synthesis
- Polymers like poly(2-fluoroaniline), P2FAN, poly(3-fluoroaniline), P3FAN, and poly(4-fluoroaniline), P4FAN, have been synthesized from fluorine substituted aniline monomers. These polymers' characterization was carried out using spectroscopic techniques and thermal analysis (Cihaner & Önal, 2001).
Bioactivation and Metabolic Studies
- Studies on the metabolism and bioactivation of fluoroanilines, including 2-(Difluoromethoxy)-5-fluoroaniline, have been conducted. This research is significant in understanding the bioactivation of these compounds to reactive benzoquinoneimines (Rietjens & Vervoort, 1991).
Chemical Assays
- A potentiometric reaction-rate method for the assay of peroxidase and peroxidase-coupled reactions has been developed, using the peroxidase-catalyzed rupture of the C–F bond in organo-fluoro compounds, including fluorinated anilines (Siddiqi, 1982).
Propiedades
IUPAC Name |
2-(difluoromethoxy)-5-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABLYGBWNDXGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)




![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)